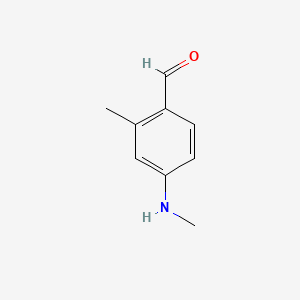![molecular formula C10H17NO3 B584113 tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate CAS No. 153248-47-6](/img/structure/B584113.png)
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate
概要
説明
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a formyl group attached to a tert-butyl carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
The synthesis of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative under specific conditions. One common method includes the use of tert-butyl carbamate and a cyclopropylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
化学反応の分析
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity for certain targets .
類似化合物との比較
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Lacks the cyclopropyl and formyl groups, making it less reactive and less specific in its interactions.
Cyclopropylmethyl carbamate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Formylcyclopropyl carbamate: Lacks the tert-butyl group, affecting its stability and reactivity
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical behavior and applications.
特性
IUPAC Name |
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h7H,4-6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUIIPSWDMUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2'-13C]uridine](/img/structure/B584034.png)
![[3'-13C]Uridine](/img/structure/B584035.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)



![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
